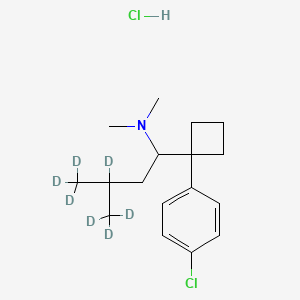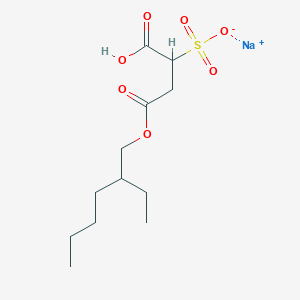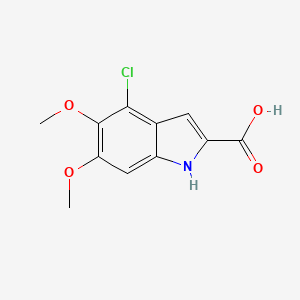![molecular formula C10H11NO5S B15295575 [3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxytryptophol sulfate is a metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is formed when 5-hydroxytryptophol undergoes sulfation, a process where a sulfate group is added to the molecule. 5-Hydroxytryptophol sulfate is primarily excreted in human urine and is considered a minor metabolite of serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxytryptophol sulfate typically involves the sulfation of 5-hydroxytryptophol. This can be achieved through chemical synthesis methods where 5-hydroxytryptophol is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 5-hydroxytryptophol sulfate is less common compared to other serotonin metabolites. it can be produced using microbial fermentation techniques where genetically engineered microorganisms are used to convert tryptophan into 5-hydroxytryptophol, which is then sulfated using enzymatic processes. This method is more environmentally friendly and sustainable compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxytryptophol sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole acetic acid sulfate.
Reduction: Reduction reactions can convert it back to 5-hydroxytryptophol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxyindole acetic acid sulfate.
Reduction: 5-Hydroxytryptophol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxytryptophol sulfate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying serotonin metabolism.
Biology: Helps in understanding the metabolic pathways of serotonin and its role in physiological processes.
Medicine: Investigated for its potential role in diagnosing and monitoring serotonin-related disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and dietary supplements targeting serotonin pathways
Mechanism of Action
The mechanism of action of 5-hydroxytryptophol sulfate involves its role as a metabolite of serotonin. It is formed through the sulfation of 5-hydroxytryptophol, which is a minor pathway in serotonin metabolism. This compound is excreted in urine and can be used as a biomarker for serotonin activity in the body. The sulfation process is catalyzed by sulfotransferase enzymes, which transfer a sulfate group from a donor molecule to 5-hydroxytryptophol .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan: A precursor to serotonin, used in the treatment of depression and insomnia.
5-Hydroxyindole acetic acid: A major metabolite of serotonin, used as a biomarker for serotonin activity.
5-Hydroxytryptamine (Serotonin): A neurotransmitter involved in mood regulation, sleep, and other physiological functions
Uniqueness
5-Hydroxytryptophol sulfate is unique due to its role as a minor metabolite of serotonin and its potential use as a biomarker for serotonin activity. Unlike 5-hydroxytryptophan and 5-hydroxytryptamine, which are more directly involved in serotonin synthesis and function, 5-hydroxytryptophol sulfate provides insights into the less common metabolic pathways of serotonin .
Properties
Molecular Formula |
C10H11NO5S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H11NO5S/c12-4-3-7-6-11-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,11-12H,3-4H2,(H,13,14,15) |
InChI Key |
FOCUAJYUOXSNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)

![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)


![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)

![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)
